

Application Note: In Vitro Kinase Assay for DNA-PK-IN-12

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Introduction

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] [2][3] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which recognizes and binds to DNA ends.[1][3] Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates various substrates to initiate the repair process.[1] Due to its central role in DNA repair, DNA-PK is a key target for the development of anticancer therapeutics, as its inhibition can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiotherapy.[2]

DNA-PK-IN-12 is a potent and orally active inhibitor of DNA-PK with a reported IC50 of 0.1 nM in vitro kinase assays.[4] In cellular assays, DNA-PK-IN-12 has been shown to inhibit the growth and colony formation of Hct116 cells with an IC50 of 33.28 µM and exhibits antitumor activity in vivo.[4] This application note provides a detailed protocol for performing an in vitro kinase assay to determine the potency and selectivity of DNA-PK-IN-12. The described methodology is based on a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Data Presentation



The following table summarizes the in vitro potency of **DNA-PK-IN-12** in comparison to other known DNA-PK inhibitors.

Compound	Target	IC50 (nM)	Notes
DNA-PK-IN-12	DNA-PK	0.1	Potent and orally active inhibitor.[4]
NU7441	DNA-PK	13 - 14	ATP-competitive inhibitor, limited by poor water solubility. [5][6][7]
M3814	DNA-PK	-	A DNA-PKcs inhibitor that has entered clinical trials.[7]
AZD-7648	DNA-PK	0.6 - 0.63	Potent and selective DNA-PK inhibitor.[8]
CC-115	DNA-PK, mTOR	13, 21	Dual inhibitor of DNA- PK and mTOR.[3]
NU7026	DNA-PK, PI3K	230, 13000	Specific DNA-PK inhibitor, also inhibits PI3K at higher concentrations.[3]
LY294002	DNA-PK, PI3K	1400	A broad-spectrum PI3K inhibitor that also acts as a competitive DNA-PK inhibitor.[3]

Experimental Protocols Principle of the Assay

The in vitro kinase assay for DNA-PK measures the transfer of a phosphate group from ATP to a specific substrate by the DNA-PK enzyme. The amount of ADP produced in this reaction is directly proportional to the kinase activity. The ADP is then converted into ATP in a subsequent



reaction, and the newly synthesized ATP is used to generate a luminescent signal via a luciferase-luciferin reaction. The intensity of the luminescent signal correlates with the DNA-PK activity, and a decrease in signal in the presence of an inhibitor indicates its potency.

Materials and Reagents

- DNA-PK Kinase Enzyme System (e.g., Promega, Cat #V4106)
- DNA-PK Substrate (e.g., a specific peptide substrate for DNA-PK)
- **DNA-PK-IN-12** (or other test inhibitors)
- ATP
- Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, 0.1 mg/ml BSA)
- ADP-Glo™ Kinase Assay Kit (e.g., Promega, Cat #V6930)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Assay Procedure

- Reagent Preparation:
 - Prepare the Kinase Reaction Buffer and store it on ice.
 - Prepare a stock solution of ATP in nuclease-free water. The final ATP concentration in the assay should be close to the Km value for DNA-PK, which may need to be determined empirically but is often in the low micromolar range.
 - Prepare a stock solution of the DNA-PK substrate in an appropriate buffer.
 - Prepare a stock solution of DNA-PK-IN-12 in 100% DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination. The final



DMSO concentration in the assay should be kept low (e.g., \leq 1%) to avoid affecting enzyme activity.

Kinase Reaction:

- Set up the kinase reaction in a 96-well plate. A typical reaction volume is 25 μL.
- Add 5 μL of the serially diluted DNA-PK-IN-12 or DMSO (for positive and negative controls) to the appropriate wells.
- \circ Add 10 μ L of a solution containing the DNA-PK enzyme and substrate in Kinase Reaction Buffer to each well.
- o To initiate the reaction, add 10 μL of ATP solution in Kinase Reaction Buffer to each well.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

ADP Detection:

- Following the kinase reaction incubation, add the ADP-Glo[™] Reagent according to the manufacturer's protocol. This reagent will stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for the time specified in the kit's instructions (e.g., 40 minutes).
- Add the Kinase Detection Reagent to all wells. This reagent will convert the generated
 ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.

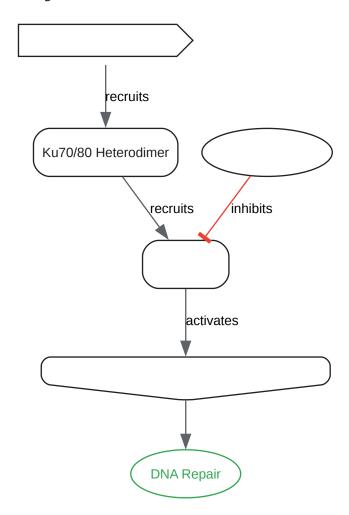
Data Acquisition and Analysis:

Measure the luminescence of each well using a plate reader.



- Calculate the percentage of inhibition for each concentration of DNA-PK-IN-12 relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations Signaling Pathway

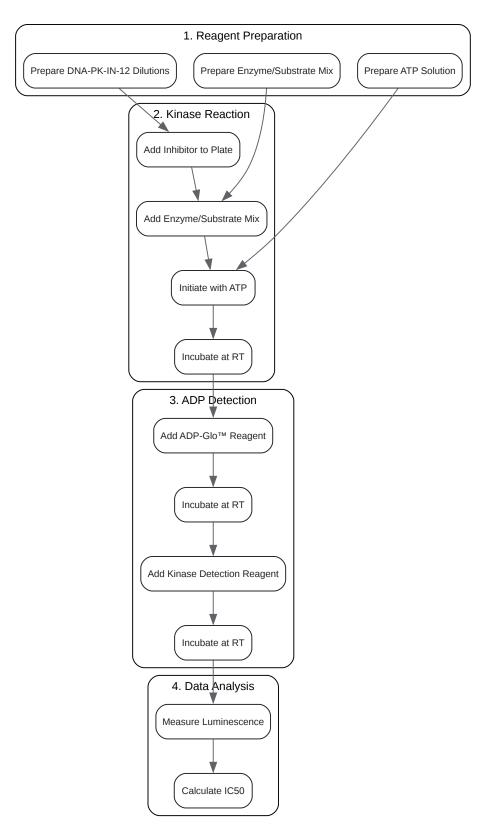


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Caption: DNA-PK activation in the NHEJ pathway and inhibition by **DNA-PK-IN-12**.



Experimental Workflow



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Caption: Workflow for the **DNA-PK-IN-12** in vitro kinase assay.

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